molecular formula C10H12BrNO2 B11757583 [(3-Bromo-benzyl)-methyl-amino]-acetic acid

[(3-Bromo-benzyl)-methyl-amino]-acetic acid

Cat. No.: B11757583
M. Wt: 258.11 g/mol
InChI Key: NWOICKHMAWFBJE-UHFFFAOYSA-N
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Description

[(3-Bromo-benzyl)-methyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with a bromine atom at the 3-position, a methylamino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromo-benzyl)-methyl-amino]-acetic acid typically involves the following steps:

    Bromination: The starting material, benzylamine, undergoes bromination to introduce a bromine atom at the 3-position of the benzyl ring.

    Methylation: The brominated benzylamine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Acetylation: The resulting (3-Bromo-benzyl)-methylamine is acetylated using acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromo-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

[(3-Bromo-benzyl)-methyl-amino]-acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of brominated benzyl derivatives with biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Bromo-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The bromine atom and the amino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The acetic acid moiety can participate in acid-base reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **(3-Bromo-benzyl)-methyl-amino]-propionic acid
  • **(3-Bromo-benzyl)-ethyl-amino]-acetic acid
  • **(3-Chloro-benzyl)-methyl-amino]-acetic acid

Uniqueness

[(3-Bromo-benzyl)-methyl-amino]-acetic acid is unique due to the specific positioning of the bromine atom and the methylamino group, which confer distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom enhances its electrophilic character, making it more reactive in substitution reactions.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(7-10(13)14)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOICKHMAWFBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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